molecular formula C13H11NO2 B1523692 4-(3-Aminocarbonylphenyl)phenol CAS No. 477549-30-7

4-(3-Aminocarbonylphenyl)phenol

Cat. No.: B1523692
CAS No.: 477549-30-7
M. Wt: 213.23 g/mol
InChI Key: WRNBFCNDBCEGDT-UHFFFAOYSA-N
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Description

“4-(3-Aminocarbonylphenyl)phenol” is a chemical compound with the molecular formula C13H11NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is given by the InChI code: 1S/C13H11NO2/c14-13(16)11-3-1-2-10(8-11)9-4-6-12(15)7-5-9/h1-8,15H, (H2,14,16) and the InChI key is WRNBFCNDBCEGDT-UHFFFAOYSA-N . The molecular weight of this compound is 213.24 .

Scientific Research Applications

Analytical Chemistry Applications

Improvement in Analytical Methods

The Berthelot reaction, widely used for the quantitative determination of ammonium in biological and environmental samples, has been evaluated for interferences and improvements. A study found that using alternatives to phenol and salicylate, such as the Na salt of 2-phenylphenol (PPS), could reduce interferences from N-containing organic compounds and metal hydroxides, improving the accuracy and reliability of ammonium measurements (Rhine et al., 1998).

Biochemical and Pharmacological Research

Chlorogenic Acid (CGA) and Its Effects

CGA, a phenolic compound, has been extensively studied for its antioxidant, anti-inflammatory, cardioprotective, and other therapeutic roles. It's known for modulating lipid and glucose metabolism, suggesting potential benefits in managing conditions like diabetes and obesity (Naveed et al., 2018).

DNA Interaction Studies

Research into 4-aminophenol derivatives has shown broad-spectrum antimicrobial activities and significant inhibition of enzymes involved in glucose metabolism. These studies also explore the interaction between synthetic compounds and human DNA, indicating potential applications in cancer therapy (Rafique et al., 2022).

Environmental and Material Science

Phenol-Based Polymers

A study on the synthesis and electrochemical polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) highlights its applications in producing electroactive polymers for various technological uses (Kaya & Aydın, 2012).

Antioxidant Activities

Mixed Ligand Metal Complexes

Novel 4-aminoantipyrine-based mixed ligand metal complexes have shown promising in vitro antioxidant activities, suggesting their potential use as natural food additives or in therapeutic applications (Joseph & Rani, 2013).

Electrochemical Applications

Electrochemical Enzyme Immunoassay

The development of small-volume voltammetric detection using interdigitated array electrodes for 4-aminophenol showcases advancements in electrochemical enzyme immunoassays, allowing for high-throughput and low-volume sample analysis (Niwa et al., 1993).

Safety and Hazards

The safety data sheet for “4-(3-Aminocarbonylphenyl)phenol” indicates that it is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is also suspected of causing genetic defects and may cause damage to organs (Kidney) through prolonged or repeated exposure .

Properties

IUPAC Name

3-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(16)11-3-1-2-10(8-11)9-4-6-12(15)7-5-9/h1-8,15H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNBFCNDBCEGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683481
Record name 4'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477549-30-7
Record name 4'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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